![molecular formula C15H20N4O3S B11196952 N-cyclohexyl-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B11196952.png)
N-cyclohexyl-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-2-{4-METHYL-3,5-DIOXO-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZIN-6-YL}ACETAMIDE is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinone compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of particular interest due to its unique structure, which includes a pyridazino-thiazine ring system.
Preparation Methods
The synthesis of N-CYCLOHEXYL-2-{4-METHYL-3,5-DIOXO-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZIN-6-YL}ACETAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridazinones with sodium sulfide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
N-CYCLOHEXYL-2-{4-METHYL-3,5-DIOXO-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZIN-6-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Scientific Research Applications
N-CYCLOHEXYL-2-{4-METHYL-3,5-DIOXO-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZIN-6-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-{4-METHYL-3,5-DIOXO-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZIN-6-YL}ACETAMIDE involves its interaction with specific molecular targets. The pyridazinone ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in its observed pharmacological effects .
Comparison with Similar Compounds
N-CYCLOHEXYL-2-{4-METHYL-3,5-DIOXO-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZIN-6-YL}ACETAMIDE can be compared with other pyridazinone derivatives such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide. What sets N-CYCLOHEXYL-2-{4-METHYL-3,5-DIOXO-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZIN-6-YL}ACETAMIDE apart is its unique thiazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20N4O3S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide |
InChI |
InChI=1S/C15H20N4O3S/c1-18-13(21)9-23-11-7-16-19(15(22)14(11)18)8-12(20)17-10-5-3-2-4-6-10/h7,10H,2-6,8-9H2,1H3,(H,17,20) |
InChI Key |
NSPYBDGTQPQOFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Ethoxyphenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11196871.png)
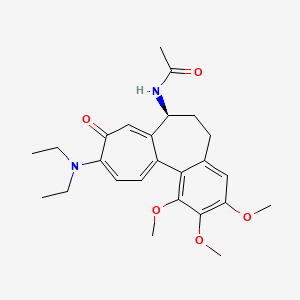
![N-(4-methoxybenzyl)-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11196878.png)
![3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide](/img/structure/B11196881.png)
![N-[(3-Fluorophenyl)methyl]-3-(1H-indol-4-YL)propanamide](/img/structure/B11196886.png)
![N-(3-chloro-2-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B11196887.png)
![N-cyclohexyl-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11196892.png)
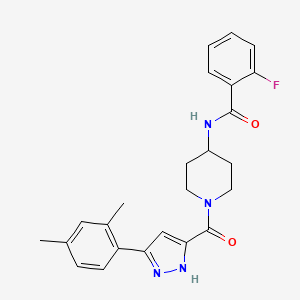
![4-amino-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide](/img/structure/B11196895.png)
![5-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B11196896.png)
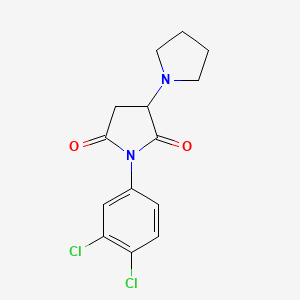
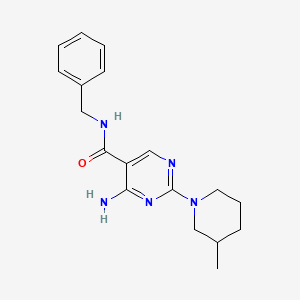
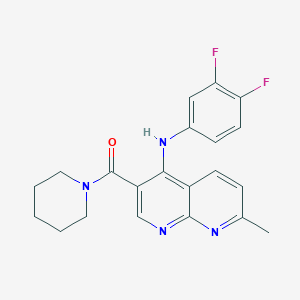
![4-amino-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11196927.png)
